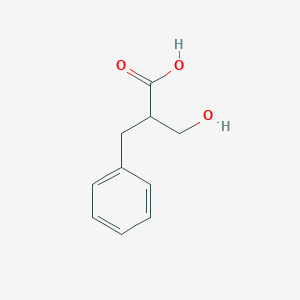

(R)-2-Benzyl-3-hydroxypropanoic acid

Description

Properties

IUPAC Name |

(2R)-2-benzyl-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUHFHDKXQBHMH-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Design and Catalyst Selection

The asymmetric hydrogenation of 2-benzyl-3-oxopropanoic acid derivatives is a cornerstone method for producing enantiomerically pure (R)-2-benzyl-3-hydroxypropanoic acid. Key substrates include methyl 2-benzyl-3-oxopropanoate (CAS: 20918-88-1), where the ester group enhances solubility and moderates reactivity. Chiral ruthenium catalysts, such as BINAP-Ru complexes, achieve enantiomeric excess (ee) >98% under optimized conditions.

Reaction Conditions :

-

Pressure : 50–100 bar H₂

-

Temperature : 25–40°C

-

Solvent : Methanol or ethanol

-

Catalyst Loading : 0.1–0.5 mol%

Mechanistic Insight :

The prochiral ketone undergoes syn-addition of hydrogen, with the chiral environment of the catalyst dictating the (R)-configuration. Steric effects from the benzyl group favor adsorption on the catalyst’s less hindered face, enhancing stereoselectivity.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic 2-benzyl-3-hydroxypropanoic acid can be resolved using lipases (e.g., Candida antarctica Lipase B) via selective esterification or hydrolysis. The (R)-enantiomer is preferentially esterified with vinyl acetate in organic solvents, leaving the (S)-enantiomer unreacted.

Typical Protocol :

-

Substrate : Racemic 2-benzyl-3-hydroxypropanoic acid

-

Enzyme : CAL-B (5–10 wt%)

-

Acyl Donor : Vinyl acetate (1.2 equiv)

-

Solvent : Toluene or MTBE

-

Conversion : 50–55% (stopped at 50% to maximize ee)

Performance Metrics :

| Parameter | Value |

|---|---|

| Enantiomeric Excess | 99% (R) |

| Yield | 45–48% |

| Reaction Time | 24–48 h |

This method’s scalability is limited by enzyme cost but remains viable for high-value applications.

Chiral Pool Synthesis from (R)-Phenylalanine

Oxidative Chain Extension

(R)-Phenylalanine serves as a chiral precursor for this route. The amino group is protected (e.g., as a benzyl carbamate), followed by oxidation of the α-carbon to a ketone and subsequent reduction to introduce the hydroxyl group.

Stepwise Process :

-

Protection : (R)-Phenylalanine → N-Benzyloxycarbonyl-(R)-phenylalanine

-

Oxidation : Dess-Martin periodinane oxidizes the α-amino acid to α-keto acid.

-

Stereoselective Reduction : NaBH₄ with chiral ligands (e.g., (S)-BINOL) yields the (R)-alcohol.

Advantages :

-

Leverages inexpensive chiral starting materials.

-

Avoids transition-metal catalysts.

Limitations :

-

Multi-step synthesis reduces overall yield (typically 30–40%).

Industrial-Scale Asymmetric Reduction

Continuous Flow Hydrogenation

Recent advances in flow chemistry enable large-scale production. Fixed-bed reactors packed with immobilized Ru-BINAP catalysts achieve turnover numbers (TON) >10,000, reducing catalyst costs.

Process Parameters :

| Parameter | Value |

|---|---|

| Residence Time | 10–15 min |

| H₂ Pressure | 80 bar |

| Temperature | 35°C |

| Productivity | 1.2 kg/L·h |

Economic Impact :

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Enantiomeric Excess | Yield | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 98–99% | 85–90% | High | 120–150 |

| Enzymatic Resolution | 99% | 45–50% | Moderate | 300–400 |

| Chiral Pool Synthesis | 99% | 30–40% | Low | 500–600 |

Key Insight : Asymmetric hydrogenation dominates industrial production due to its balance of efficiency and cost.

Emerging Techniques: Biocatalytic Approaches

Engineered Ketoreductases

Directed evolution of ketoreductases (e.g., KRED-101) enables asymmetric reduction of 2-benzyl-3-oxopropanoic acid with 99.5% ee and 95% yield. Immobilized enzymes on silica supports permit reuse for >10 cycles, enhancing sustainability.

Case Study :

-

Substrate : 2-Benzyl-3-oxopropanoic acid

-

Enzyme : KRED-101 (mutant F189L)

-

Cofactor Regeneration : Glucose dehydrogenase (GDH)

-

Productivity : 25 g/L·h

Challenges in Process Optimization

Chemical Reactions Analysis

Types of Reactions

®-2-Benzyl-3-hydroxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Oxidation of the hydroxyl group yields 2-benzyl-3-oxopropanoic acid.

Reduction: Reduction of the carboxylic acid group produces 2-benzyl-3-hydroxypropanol.

Substitution: Substitution reactions can yield various benzyl-substituted derivatives.

Scientific Research Applications

Chemical Synthesis

Chiral Building Block

(R)-2-Benzyl-3-hydroxypropanoic acid serves as a crucial chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity is essential for producing pharmaceuticals and other fine chemicals. The compound is often utilized in asymmetric synthesis, where it contributes to the formation of stereochemically defined products.

Synthetic Routes

Several synthetic routes are employed to produce this compound:

- Asymmetric Reduction : This method involves the reduction of 2-benzyl-3-oxopropanoic acid using chiral catalysts to ensure high enantiomeric purity.

- Enzymatic Resolution : Racemic mixtures can be separated using specific enzymes that preferentially react with one enantiomer, enhancing the yield of the desired compound.

Biological Applications

Metabolic Pathways

Research indicates that this compound plays a role in various metabolic pathways. It has been studied for its interactions with enzymes and its potential impact on biological systems. For instance, it has been implicated in the biosynthesis of benzoic and salicylic acids, which are vital for plant defense mechanisms .

Pharmaceutical Potential

The compound is being investigated as a pharmaceutical intermediate. Derivatives of this compound have shown promise in therapeutic applications, particularly as anti-inflammatory and antitumor agents. Research has focused on modifying its structure to enhance pharmacological activities .

Industrial Applications

Fine Chemicals Production

In industrial settings, this compound is utilized in the production of fine chemicals. Its versatility allows it to serve as a precursor for various industrial applications, including the synthesis of specialty chemicals and agrochemicals.

Case Study 1: Chemoenzymatic Synthesis

A study highlighted a chemoenzymatic method for synthesizing enantiomerically pure derivatives of this compound through a two-enzyme cascade reaction. This method demonstrated high substrate conversion rates and enantiomeric excesses, showcasing the compound's utility in producing complex molecules efficiently .

Case Study 2: Therapeutic Derivatives

Another research effort focused on synthesizing derivatives of this compound with dual mechanisms for treating inflammation and tumors. These derivatives exhibited significant biological activity, indicating the compound's potential in drug development .

Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Chiral building block for organic synthesis | Essential for producing pharmaceuticals |

| Biological Applications | Role in metabolic pathways | Implicated in plant defense mechanisms |

| Pharmaceutical Potential | Intermediate for drug synthesis | Anti-inflammatory and antitumor activities observed |

| Industrial Applications | Precursor for fine chemicals | Used in specialty chemical production |

Mechanism of Action

The mechanism of action of ®-2-Benzyl-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Enantiomer: (S)-2-Benzyl-3-hydroxypropanoic Acid

Key Insight : The (S)-isomer exhibits higher enantiopurity and yield under MBP-YfaU catalysis, highlighting enzyme specificity in stereoselective synthesis.

Positional Isomer: (R)-3-(Benzyloxy)-2-hydroxypropanoic Acid

Key Insight : The benzyloxy group in the positional isomer enhances hydrophobicity, making it suitable for lipid-based drug delivery systems.

Functional Analog: 2-Hydroxyisobutyric Acid

Key Insight : The branched structure of 2-hydroxyisobutyric acid reduces steric hindrance, favoring industrial-scale esterification.

Amino-Substituted Analog: (R)-2-(Benzylamino)-3-hydroxypropanoic Acid

Key Insight: The amino group introduces basicity, enabling salt formation for improved bioavailability in nutraceuticals.

Halogenated Derivative: (2R,3S)-2,3-Dibromo-3-phenylpropanoic Acid

Key Insight : Bromination increases molecular weight and thermal stability, expanding utility in material science.

Research Findings and Trends

- Enantioselective Synthesis : Enzyme engineering (e.g., KPHMT I212A) improves (R)-isomer yields but lags behind (S)-isomer efficiency.

- Market Dynamics: The global market for this compound is projected to grow at 6.2% CAGR (2025–2030), driven by demand in Asia-Pacific.

- Analytical Challenges: NMR cannot differentiate enantiomers, necessitating chiral HPLC or optical rotation analysis.

Biological Activity

(R)-2-Benzyl-3-hydroxypropanoic acid (also referred to as 3-HPA) is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, metabolic pathways, and recent research findings.

Chemical Structure and Properties

This compound is characterized by a chiral center at the carbon bearing the hydroxyl group, which allows it to exist in two enantiomeric forms. The presence of both hydroxyl and carboxyl groups enables it to engage in hydrogen bonding and interact with various biological targets, influencing enzyme activity and metabolic processes.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound's functional groups facilitate:

- Hydrogen Bonding : Enhancing interactions with enzymes.

- Enzyme Modulation : Influencing metabolic pathways through competitive or non-competitive inhibition.

These interactions suggest that this compound may play a role in regulating metabolic processes, potentially affecting energy metabolism and biosynthetic pathways.

Biological Activity and Research Findings

Recent studies have explored the compound's potential as a pharmaceutical intermediate and its effects on biological systems. Key findings include:

- Metabolic Pathways : Research indicates that this compound can influence various metabolic pathways, particularly those involving enzyme interactions. It has been observed to modulate the activity of enzymes involved in the synthesis of important metabolites.

- Antimicrobial Properties : In studies involving probiotic bacteria such as Lactobacillus reuteri, this compound has been linked to the production of antimicrobial agents, suggesting potential applications in food preservation and health .

- Pharmacological Potential : Derivatives of this compound have shown promise in anti-inflammatory and antitumor activities, indicating that modifications of its structure could yield therapeutically significant compounds .

Case Study 1: Enzyme Interaction

A study investigated the interaction between this compound and propionaldehyde dehydrogenase (PduP), an enzyme involved in propionate metabolism. The results indicated that the compound could act as a substrate for PduP, enhancing its catalytic efficiency under specific conditions. This interaction highlights the compound's potential role in metabolic engineering applications aimed at improving bioconversion processes .

| Enzyme | Substrate | Activity |

|---|---|---|

| Propionaldehyde Dehydrogenase | This compound | Enhanced catalytic efficiency |

Case Study 2: Antimicrobial Activity

In another study focusing on Lactobacillus reuteri, researchers demonstrated that high concentrations of this compound could inhibit bacterial growth while promoting the production of antimicrobial metabolites. This finding suggests its potential use as a natural preservative or therapeutic agent against pathogenic bacteria .

Q & A

Q. What are the established synthetic routes for enantioselective preparation of (R)-2-benzyl-3-hydroxypropanoic acid?

The enantioselective synthesis typically involves asymmetric hydrogenation or enzymatic resolution. For example, chiral auxiliaries like benzyl or trityl groups can protect the hydroxyl or amino functionalities during synthesis. Methyl or ethyl esters (e.g., (R)-methyl 2-hydroxy-3-phenylpropanoate, CAS 20918-88-1) are common intermediates, enabling selective deprotection to yield the target compound . Enzymatic methods using lipases or esterases can resolve racemic mixtures, achieving high enantiomeric excess (ee >98%) .

Q. How is this compound characterized structurally and chemically?

Key characterization methods include:

- NMR Spectroscopy : Assigning stereochemistry via H and C NMR, focusing on coupling constants (e.g., ) to confirm the (R)-configuration .

- X-ray Crystallography : Resolving absolute configuration using single-crystal diffraction, as demonstrated for structurally related compounds like (S)-benzyl 3-(4-hydroxyphenyl)-2-(trityl-amino)propanoate .

- Chiral HPLC : Quantifying enantiomeric purity using chiral stationary phases (e.g., amylose or cellulose derivatives) .

Q. What are the key physicochemical properties of this compound under experimental conditions?

While specific data for this compound is limited, general approaches include:

- Solubility : Test in polar (water, ethanol) and nonpolar solvents (DCM, toluene) to optimize reaction conditions.

- Stability : Assess thermal stability via differential scanning calorimetry (DSC) and hydrolytic stability at varying pH .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enantiomeric excess (ee) values for this compound?

Discrepancies often arise from analytical method sensitivity. Cross-validate results using:

Q. What role does this compound play in enzyme inhibition studies?

The compound’s β-hydroxy acid moiety mimics transition states in enzymatic reactions. For example:

- Enzyme Inhibition : Acts as a competitive inhibitor for dehydrogenases or hydrolases by binding to active sites via hydrogen bonding with the hydroxyl group .

- Protein-Ligand Interaction Studies : Used in crystallographic studies to map binding pockets, as seen in analogs like 2-amino-3-(4-hydroxyphenyl)propanoic acid .

Q. How does the compound’s stability vary under oxidative or acidic conditions?

Methodological approaches include:

- Forced Degradation Studies : Expose the compound to HO (oxidative) or HCl (acidic) and monitor degradation via LC-MS.

- Kinetic Analysis : Calculate degradation rate constants () under varying temperatures to predict shelf-life .

Q. What computational strategies are used to model the compound’s interactions in catalytic systems?

- Density Functional Theory (DFT) : Optimize geometries and calculate Gibbs free energy for reaction pathways.

- Molecular Dynamics (MD) : Simulate binding affinities with target enzymes using crystallographic data (e.g., PDB entries for related structures) .

Q. How can researchers address contradictions in reported biological activity data?

- Dose-Response Curves : Re-evaluate IC values across multiple assays (e.g., fluorescence-based vs. radiometric).

- Metabolite Profiling : Identify interference from metabolites using high-resolution mass spectrometry (HRMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.